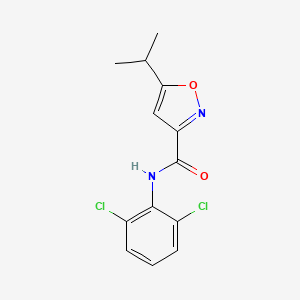
N-(2-hydroxy-5-methylphenyl)-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-5-methylphenyl)-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a phenolic group, an oxazole ring, and a carboxamide group, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-5-methylphenyl)-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide typically involves the following steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. This step often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and is carried out under reflux conditions.
-
Attachment of the Phenolic Group: : The phenolic group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting the oxazole intermediate with a phenol derivative, typically in the presence of a strong base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
-
Introduction of the Carboxamide Group: : The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the oxazole-phenol intermediate with an appropriate amine under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. Solvent recovery and recycling are also integral parts of the industrial synthesis to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
-
Oxidation: : The phenolic group in N-(2-hydroxy-5-methylphenyl)-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
-
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the phenolic hydroxyl group. Reagents such as alkyl halides or acyl chlorides can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, BH3, NaBH4
Substitution: Alkyl halides, acyl chlorides, bases (NaOH, K2CO3)
Major Products
Oxidation: Quinones, hydroxyquinones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
科学的研究の応用
N-(2-hydroxy-5-methylphenyl)-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound in drug discovery and development.
-
Medicine: : Explored for its therapeutic potential in treating various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.
-
Industry: : Utilized in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of N-(2-hydroxy-5-methylphenyl)-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The carboxamide group can enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
- N-(2-hydroxyphenyl)-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide
- N-(2-hydroxy-5-methylphenyl)-5-ethyl-1,2-oxazole-3-carboxamide
- N-(2-hydroxy-5-methylphenyl)-5-(2-methylpropyl)-1,2-thiazole-3-carboxamide
Uniqueness
N-(2-hydroxy-5-methylphenyl)-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methyl group on the phenolic ring and the isobutyl group on the oxazole ring contribute to its distinct reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-9(2)6-11-8-13(17-20-11)15(19)16-12-7-10(3)4-5-14(12)18/h4-5,7-9,18H,6H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFBJVMMJIFIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=NOC(=C2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
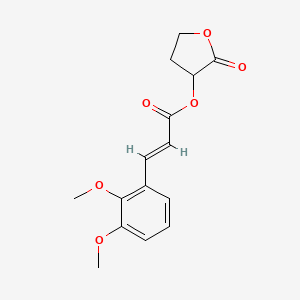

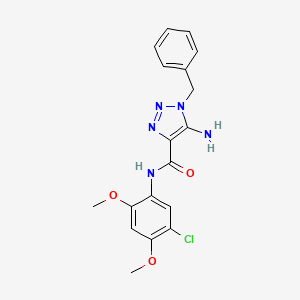

![8-(4-ethoxy-3-methoxyphenyl)-3-(2-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B10803662.png)
![3-(2-ethylphenyl)-8-(2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B10803674.png)
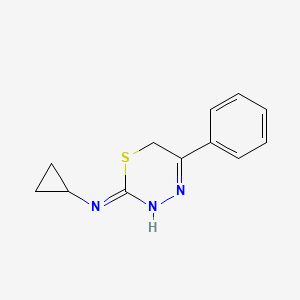
![N~1~-(3-methoxyphenyl)-2-[4-oxochromeno[4,3-c]pyrazol-1(4H)-yl]acetamide](/img/structure/B10803683.png)
![N-(3-fluoro-4-methylphenyl)-2-(4-oxochromeno[4,3-c]pyrazol-1-yl)acetamide](/img/structure/B10803688.png)
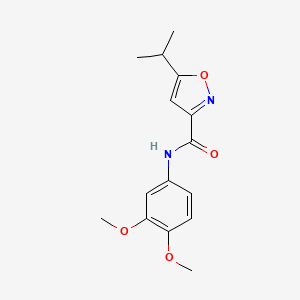
![8-[4-(propan-2-yl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B10803701.png)
![N-(4-fluorophenyl)-2-(4-oxochromeno[4,3-c]pyrazol-1-yl)acetamide](/img/structure/B10803707.png)
![7-chloro-N-(4-fluorophenyl)furo[2,3-b]quinoline-2-carboxamide](/img/structure/B10803713.png)
